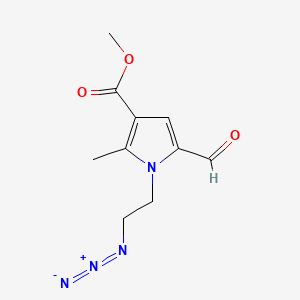
methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with an azidoethyl group, a formyl group, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions occur at the correct positions on the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize automated systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the azido group results in an amine derivative .
Aplicaciones Científicas De Investigación
Methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The azido group allows for bioorthogonal labeling and tracking of biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and material science .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-(2-azidoethyl)-5-formyl-2-methyl-1H-pyrrole-3-carboxylate: shares similarities with other azidoethyl-substituted pyrroles and azoles.
2-(2-Azidoethyl)-5-nitraminotetrazoles: These compounds also feature azidoethyl groups and are used in energetic materials.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo click chemistry reactions makes it particularly valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C10H12N4O3 |
|---|---|
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
methyl 1-(2-azidoethyl)-5-formyl-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C10H12N4O3/c1-7-9(10(16)17-2)5-8(6-15)14(7)4-3-12-13-11/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ZQNILFQSTHLGMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1CCN=[N+]=[N-])C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


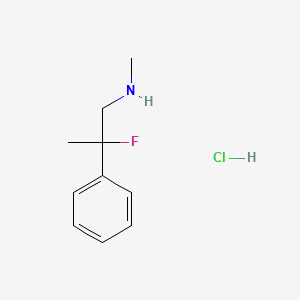
![1-[(Tert-butoxy)carbonyl]-3-methyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13453968.png)

![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)
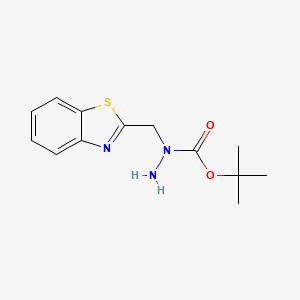
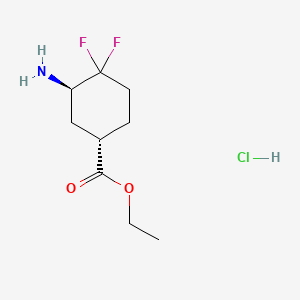
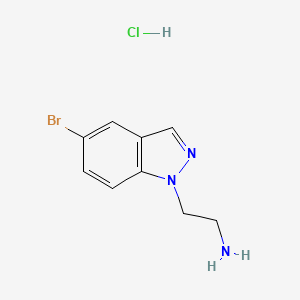
![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate](/img/structure/B13454036.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid](/img/structure/B13454040.png)
amine hydrochloride](/img/structure/B13454043.png)

